Isoastragaloside II, also known as astrasieversianin VIII [], is a natural cycloartane-type triterpenoid saponin predominantly found in the roots of Astragalus membranaceus [, , , , , , , , ], a plant widely used in traditional Chinese medicine. It belongs to a class of compounds known as astragalosides, characterized by their unique four-ring structure and diverse glycosylation patterns. Isoastragaloside II has garnered significant attention in scientific research due to its diverse pharmacological activities, including anti-inflammatory, antiviral, and hepatoprotective properties.
The synthesis of Isoastragaloside II can be achieved through various methods, primarily focusing on extraction and purification from natural sources. The extraction process typically involves the use of solvents such as ethanol or water to isolate the saponins from the plant material. A study demonstrated an optimized extraction method using a combination of entropy weight method, Plackett-Burman design, and central composite design to enhance the recovery of multiple saponins, including Isoastragaloside II. The optimal conditions for extraction were determined to be a pH of 6.0 and an ethanol concentration of 75% .
Additionally, enzymatic synthesis has been explored for modifying saponins to enhance their structural diversity. Saponin acetyltransferases have been identified that can selectively modify saponin structures, potentially including Isoastragaloside II .
Isoastragaloside II has a complex molecular structure characterized by a triterpenoid backbone. Its chemical formula is , and it possesses several hydroxyl groups that contribute to its biological activity. The structure includes a sugar moiety attached to the aglycone part, which is typical for saponins. The specific arrangement of functional groups in Isoastragaloside II influences its solubility and interaction with biological targets .
Isoastragaloside II can undergo various chemical reactions characteristic of saponins. These include hydrolysis reactions where the glycosidic bond can be cleaved by acids or enzymes, leading to the release of the aglycone and sugar components. Furthermore, acetylation reactions can modify hydroxyl groups on the molecule, enhancing its pharmacological properties or altering its solubility profile .
The mechanism of action of Isoastragaloside II involves multiple pathways that contribute to its therapeutic effects. It has been shown to exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and modulating immune responses. For instance, studies indicate that Isoastragaloside II can downregulate tumor necrosis factor-alpha and interleukin-6 production in macrophages, contributing to its anti-inflammatory properties . Additionally, it may influence signaling pathways such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) and mitogen-activated protein kinase (MAPK) pathways.
Isoastragaloside II exhibits several notable physical and chemical properties:
These properties are crucial for understanding its behavior in biological systems and its potential formulation into pharmaceutical products.
Isoastragaloside II has garnered attention for its potential applications in various scientific fields:
Research continues to explore Isoastragaloside II's full therapeutic potential and mechanisms, contributing to the growing interest in natural products derived from Astragalus membranaceus .
Isoastragaloside II is a cycloartane-type triterpenoid saponin primarily isolated from the roots of Astragalus membranaceus (Huangqi), a leguminous plant with significant ethnopharmacological value in traditional Chinese medicine [3] [10]. While present in wild and cultivated roots, its concentration is notably higher in hairy root cultures (HRCs) transformed by Rhizobium rhizogenes (formerly Agrobacterium rhizogenes) [1] [2] [5]. HRCs offer a biotechnologically optimized system due to their:
In traditional contexts, Isoastragaloside II occurs alongside structurally related saponins (e.g., astragalosides I–IV) in dried roots. Its abundance varies with geographical origin (Inner Mongolia, Gansu, Shanxi), growth duration (3–4 years optimal), and post-harvest processing (sun-drying, bundle preparation) [6] [10]. Wild-sourced roots show higher variability due to environmental stressors, whereas cultivated roots provide more consistent but generally lower yields [2] [10].
Table 1: Sources of Isoastragaloside II in Astragalus membranaceus
Source Type | Key Features | Isoastragaloside II Yield |
---|---|---|
Hairy Root Cultures | Genetically transformed roots; optimized in liquid media; scalable bioreactors | High (specific yields not quantified in sources) |
Wild Roots | Harvested from natural habitats; subject to environmental variability | Variable (influenced by soil, climate, age) |
Cultivated Roots | Farm-grown; standardized agriculture; 3-4 year growth cycle | Moderate (lower than HRCs but more consistent than wild) |
Isoastragaloside II belongs to the cycloartane triterpenoid glycoside family, characterized by a 9,19-cyclolanostane skeleton with oxygen modifications at C-3, C-6, C-16, C-20, C-24, and C-25 positions [4] [9]. Its biosynthesis follows the universal terpenoid pathway with Astragalus-specific modifications:
Table 2: Key Enzymatic Steps in Cycloartane Saponin Biosynthesis
Enzyme Class | Representative Enzyme | Function | Impact on Structure |
---|---|---|---|
Cycloartenol Synthase | CAS | Cyclizes oxidosqualene to cycloartenol | Forms core cycloartane scaffold |
Cytochrome P450 | CYP716AL1 | Hydroxylates C-16β | Enables downstream glycosylation |
UDP-Glycosyltransferase | UGT73F3 | Attaches glucose/xylose to C-3 or C-6 | Determines saccharide chain composition |
Acetyltransferase | BAHD-AT1 | Acetylates sugar moieties (e.g., 2'-O-acetylation) | Modifies solubility/bioactivity |
Biotransformation leverages biological systems to modify astragaloside precursors into Isoastragaloside II, enhancing yield and specificity:
Cytochrome P450 reductases catalyze site-specific hydroxylations (e.g., C-16β), transforming astragaloside I into Isoastragaloside II precursors [7] [10].
Microbial Transformation:
Table 3: Biotransformation Systems for Isoastragaloside II Production
Biotransformation Agent | Type | Substrate | Key Reaction | Efficiency |
---|---|---|---|---|
Aspergillus niger GIM 3.24 | Fungus | Astragaloside IV | Hydrolysis of C-3 glucoside; C-6 glycosylation | ~40% conversion rate |
Streptomyces griseus ATCC | Bacterium | Cycloastragenol | C-16β hydroxylation | Not quantified in sources |
Recombinant β-glucosidase | Enzyme | Astragaloside I | Selective C-6 deglycosylation | High specificity |
The integration of elicitors (e.g., methyl jasmonate, yeast extract) in HRCs upregulates terpenoid pathway genes, boosting precursor flux. Combined with microbial biotransformation, this approach achieves yields unattainable via plant extraction alone [2] [7].
Compounds Mentioned
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 62968-45-0
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9